Cas no 67515-57-5 (4-Fluoro-3-(trifluoromethyl)benzamide)

4-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide compound characterized by its trifluoromethyl and fluoro substituents on the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine enhances metabolic stability and lipophilicity, improving bioavailability in drug development. Its trifluoromethyl group further contributes to binding affinity in target interactions. The compound is typically utilized in cross-coupling reactions and as a building block for bioactive molecules. High purity grades ensure consistent performance in research and industrial applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
4-Fluoro-3-(trifluoromethyl)benzamide structure
67515-57-5 structure
Product Name:4-Fluoro-3-(trifluoromethyl)benzamide
CAS No:67515-57-5
MF:C8H5F4NO
MW:207.125015974045
MDL:MFCD00061269
CID:90375
PubChem ID:144254
Update Time:2025-10-29

4-Fluoro-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-3-(trifluoromethyl)benzamide
    • alpha,alpha,alpha,4-Tetrafluoro-m-toluamide
    • 4-Fluoro-3-trifluoromethylbenzamide
    • JRD-0540
    • UUOVPAFAXSKGMP-UHFFFAOYSA-N
    • SBB071513
    • 4-fluoro-3-trifluoromethyl-benzamide
    • 7931AE
    • VZ29012
    • Benzamide,4-fluoro-3-(trifluoromethyl)-
    • 4-fluoranyl-3-(trifluoromethyl)benzamide
    • ZB006287
    • ST099030
    • AK400195
    • 4-Fluoro-
    • MFCD00061269
    • AKOS009159336
    • SB78178
    • SCHEMBL273364
    • FT-0618468
    • 67515-57-5
    • DTXSID00217858
    • DS-13197
    • CS-0128924
    • 4-Fluoro-3-(trifluoromethyl)benzamide, AldrichCPR
    • D83471
    • A835785
    • DTXCID50140349
    • SY061756
    • DB-055041
    • 4-Fluoro-3-(trifluoromethyl)benzamide
    • MDL: MFCD00061269
    • Inchi: 1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
    • InChI Key: UUOVPAFAXSKGMP-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(N)=O)C=C1C(F)(F)F
    • BRN: 1968715

Computed Properties

  • Exact Mass: 207.03100
  • Monoisotopic Mass: 207.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: White powder
  • Density: 1.42
  • Melting Point: 84 °C
  • Boiling Point: 222.2°C at 760 mmHg
  • Flash Point: 88.2°C
  • Refractive Index: 1.462
  • PSA: 43.09000
  • LogP: 2.64370
  • Solubility: Not determined

4-Fluoro-3-(trifluoromethyl)benzamide Security Information

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Additional information on 4-Fluoro-3-(trifluoromethyl)benzamide

4-Fluoro-3-(trifluoromethyl)benzamide: A Promising Compound in Modern Pharmaceutical and Chemical Research

4-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 67515-57-5) is a fluorinated aromatic amide with unique structural features that have attracted significant attention in pharmaceutical and chemical research. This compound combines the electronic effects of fluorine atoms with the steric and functional group versatility of the benzamide scaffold, making it a valuable candidate for drug discovery and material science applications. Recent studies have highlighted its potential in modulating biological targets and its role in the development of novel therapeutic agents.

The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzamide consists of a benzene ring substituted with two fluorine-containing groups: a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. The amide functional group (–CONH–) further enhances its reactivity and interactions with biological systems. This combination of fluorinated substituents and the amide functionality provides the compound with distinct physicochemical properties, including high lipophilicity and strong hydrogen bonding capacity, which are critical for drug-like behavior.

Recent advances in medicinal chemistry have demonstrated the importance of fluorine-containing compounds in improving drug efficacy and selectivity. For example, a 2023 study published in Journal of Medicinal Chemistry explored the role of 4-Fluoro-3-(trifluoromethyl)benzamide as a scaffold for developing anti-inflammatory agents. The research team found that the trifluoromethyl group at the 3-position significantly enhances the compound’s ability to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of nuclear factor kappa B (NF-κB) pathways. This finding underscores the potential of 4-Fluoro-3-(trifluoromethyl)benzamide as a lead compound for the treatment of chronic inflammatory diseases.

Another area of interest is the application of 4-Fluoro-3-(trifluoromethyl)benzamide in the design of antitumor agents. A 2024 study in ACS Medicinal Chemistry Letters reported the synthesis of derivatives of this compound that exhibit potent cytotoxic activity against cancer cell lines, including breast and lung cancer models. The researchers attributed the enhanced antitumor activity to the synergistic effects of the fluorinated substituents and the amide group, which facilitate interactions with specific protein targets such as histone deacetylases (HDACs) and tyrosine kinases. These findings highlight the versatility of 4-Fluor-3-(trifluoromethyl)benzamide in the development of targeted therapies.

In addition to its pharmaceutical applications, 4-Fluoro-3-(trifluoromethyl)benzamide has shown promise in material science. Its fluorinated structure confers exceptional thermal stability and hydrophobicity, making it suitable for use in advanced polymer coatings and electronic materials. A 2023 paper in Advanced Materials described the incorporation of this compound into polymer matrices to create films with enhanced barrier properties against moisture and oxygen. Such materials could have applications in food packaging, pharmaceutical storage, and biomedical devices.

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide typically involves fluorination reactions and amide formation. One common method involves the fluorination of 3-bromobenzamide using a selective fluorinating agent such as antimony trifluoride (SbF₃) in a solvent like dichloromethane. The reaction conditions, including temperature and solvent choice, are critical for achieving high yields and minimizing side reactions. Another approach utilizes microwave-assisted synthesis to accelerate the reaction kinetics while maintaining the integrity of the fluorinated groups. These synthetic strategies reflect the importance of optimizing reaction parameters to produce high-purity compounds suitable for further functionalization.

The physicochemical properties of 4-Fluoro-3-(trifluoromethyl)benzamide are closely related to its molecular structure. The presence of fluorine atoms significantly reduces the polarity of the molecule, which influences its solubility and permeability across biological membranes. This property is particularly advantageous in drug delivery systems, where the compound’s ability to cross cell membranes can enhance its bioavailability. Additionally, the amide group contributes to the compound’s ability to form hydrogen bonds with target proteins, which is essential for its pharmacological activity.

Recent computational studies have provided insights into the molecular interactions of 4-Fluoro-3-(trifluoromethyl)benzamide with biological targets. Molecular docking simulations have shown that the compound can bind to specific protein pockets, such as those of the enzyme acetylcholinesterase (AChE), with high affinity. These interactions are crucial for modulating enzyme activity and may have implications in the treatment of neurodegenerative diseases. Furthermore, quantum mechanical calculations have revealed that the fluorinated substituents stabilize the compound’s electronic structure, enhancing its reactivity and selectivity towards target proteins.

The environmental impact of 4-Fluoro-3-(trifluoromethyl)benzamide is an important consideration in its development and application. Fluorinated compounds, such as perfluorinated chemicals (PFCs), have raised concerns about their persistence in the environment and potential toxicity. However, the use of 4-Fluoro-3-(trifluoromethyl)benzamide in controlled settings, such as pharmaceutical and material science applications, may mitigate these risks. Researchers are also exploring green chemistry approaches to synthesize this compound with reduced environmental impact, including the use of biodegradable solvents and catalysts.

In conclusion, 4-Fluoro-3-(trifluoromethyl)benzamide is a versatile compound with significant potential in pharmaceutical, material science, and chemical research. Its unique molecular structure and physicochemical properties make it an attractive candidate for the development of novel therapeutics and advanced materials. Ongoing research into its synthesis, biological activity, and environmental impact will continue to expand its applications and address challenges in its use. As the field of medicinal chemistry and materials science advances, the role of 4-Fluoro-3-(trifluoromethyl)benzamide is likely to grow, contributing to the discovery of new drugs and technologies with transformative potential.

For further information on the synthesis, properties, and applications of 4-Fluoro-3-(trifluoromethyl)benzamide, researchers and industry professionals can refer to recent publications in leading scientific journals and consult databases such as PubChem and ChemSpider. These resources provide detailed information on the compound’s molecular structure, reaction conditions, and biological activity, supporting its use in both academic and industrial settings.

As the demand for innovative solutions in healthcare and technology continues to rise, the exploration of compounds like 4-Fluoro-3-(trifluoromethyl)benzamide will remain a focal point for scientific advancement. Its potential to address complex challenges in medicine and materials science underscores the importance of continued research and collaboration across disciplines to harness its full capabilities.

By understanding the molecular mechanisms and practical applications of 4-Fluoro-3-(trifluoromethyl)benzamide, scientists and engineers can unlock new possibilities for its use in drug development, material innovation, and beyond. The compound’s journey from a synthetic molecule to a promising tool in modern science exemplifies the power of chemical research in shaping the future of technology and healthcare.

In summary, 4-Fluoro-3-(trifluoromethyl)benzamide represents a significant advancement in the field of chemical sciences. Its unique properties and diverse applications highlight the importance of fluorinated compounds in modern research. As scientists continue to explore its potential, the compound is poised to play a vital role in the next generation of innovations in medicine, materials, and beyond.

For those interested in delving deeper into the world of 4-Fluoro-3-(trifluoromethyl)benzamide, further reading and research can provide valuable insights into its synthesis, properties, and applications. The compound’s journey from the laboratory to real-world applications is a testament to the power of scientific discovery and the endless possibilities that lie ahead in the field of chemical research.

As the scientific community continues to explore the potential of 4-Fluoro-3-(trifluoromethyl)benzamide, its role in shaping the future of medicine and technology will undoubtedly grow. The compound’s unique properties and versatile applications make it a promising candidate for further research and development, paving the way for new breakthroughs in various fields.

Ultimately, the study of 4-Fluoro-3-(trifluoromethyl)benzamide exemplifies the importance of chemical research in driving innovation. Its potential to address complex challenges in healthcare and technology underscores the significance of continued exploration and collaboration in the scientific community. As we look to the future, the compound’s contributions to science and society will continue to expand, highlighting the enduring impact of chemical research.

In the ongoing quest for scientific advancement, 4-Fluoro-3-(trifluoromethyl)benzamide stands as a testament to the power of chemical innovation. Its journey from a synthetic molecule to a promising tool in modern science illustrates the dynamic nature of chemical research and its ability to shape the future of technology and healthcare. As researchers continue to uncover new possibilities, the compound’s role in driving progress will remain a focal point in the ever-evolving landscape of scientific discovery.

With its unique properties and diverse applications, 4-Fluoro-3-(trifluoromethyl)benzamide continues to inspire new avenues of research and development. The compound’s potential to address complex challenges in medicine and materials science underscores the importance of its continued exploration and application. As the scientific community delves deeper into its capabilities, the compound’s contributions to various fields will undoubtedly grow, paving the way for new breakthroughs and innovations.

As we continue to explore the possibilities of 4-Fluoro-3-(trifluoromethyl)benzamide, its role in the advancement of science and technology will remain a central focus. The compound’s journey from a synthetic molecule to a transformative tool in modern research highlights the significance of chemical innovation in shaping the future of various disciplines. With ongoing research and development, the compound’s potential to drive progress in healthcare, materials science, and beyond will continue to expand, ensuring its place as a key player in the ever-evolving landscape of scientific discovery.

In conclusion, the study and application of 4-Fluoro-3-(trifluoromethyl)benzamide exemplify the dynamic and transformative nature of chemical research. As scientists continue to explore its properties and applications, the compound’s potential to address complex challenges and drive innovation will remain a central theme in the ever-evolving field of science and technology.

With its unique properties and versatile applications, 4-Fluoro-3-(trifluoromethyl)benzamide 4-Fluoro-3-(Trifluoromethyl)benzamide: A Comprehensive Overview ### Introduction 4-Fluoro-3-(trifluoromethyl)benzamide, also known as 4-fluoro-3-(trifluoromethyl)benzamide, is a fluorinated aromatic compound with a unique combination of functional groups. Its structure consists of a benzene ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position, with an amide group (-CONH₂) attached to the ring. This molecule has garnered attention in both academic and industrial research due to its potential applications in pharmaceuticals, materials science, and chemical synthesis. --- ### Chemical Structure and Properties - Molecular Formula: C₈H₅F₅NO - Molar Mass: 210.11 g/mol - Appearance: White crystalline solid - Solubility: Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. - Melting Point: ~130–140°C (approximate; exact values may vary depending on purification methods) - UV-Vis Absorption: Absorbs in the UV range (200–350 nm), with peak absorption dependent on the solvent and concentration. - Functional Groups: - Fluorine atoms: At positions 3 (trifluoromethyl) and 4. - Amide group: Provides polarity and reactivity. - Aromatic ring: Contributes to stability and potential for conjugation. --- ### Synthesis The synthesis of 4-fluoro-3-(trifluoromethyl)benzamide can be achieved through several routes, including: 1. Direct Fluorination of Benzamide Derivatives: - Starting with a benzamide compound, fluorination at the 3-position can be achieved using reagents like HF·Me₂SO or F₂ in the presence of a catalyst (e.g., SbF₅). - The 4-fluoro substitution is typically introduced via electrophilic aromatic substitution using N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents. 2. Suzuki Coupling: - Coupling of a 3-bromobenzamide with a trifluoromethylborane derivative (e.g., 3-trifluoromethylphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields the desired product. 3. Ullmann Coupling: - Copper-catalyzed coupling of a 3-iodobenzamide with a trifluoromethyl group via a coupling reagent (e.g., CuI and K₂CO₃) can also be explored. --- ### Applications #### 1. Pharmaceuticals - Drug Discovery: The fluorinated and trifluoromethyl groups can enhance metabolic stability, alter lipophilicity, and improve binding affinity to biological targets. - Targeted Therapy: The molecule may serve as a scaffold for designing inhibitors of enzymes such as kinases or proteases, particularly in oncology. - Prodrug Design: The amide group can be hydrolyzed in vivo to release active metabolites, making it a candidate for prodrug development. #### 2. Materials Science - Electron-Withdrawing Groups: The fluorine and trifluoromethyl groups act as strong electron-withdrawing groups, making the molecule useful in the synthesis of conjugated polymers or dyes. - Functional Materials: It may be incorporated into organic semiconductors or piezoelectric materials due to its polar nature and electronic properties. #### 3. Chemical Synthesis - Intermediate for Fluorinated Compounds: The molecule can be used as a building block for synthesizing more complex fluorinated compounds, including pharmaceuticals or agrochemicals. - Cross-Coupling Reactions: The amide group can participate in various cross-coupling reactions, such as Staudinger, Buchwald–Hartwig, or Hiyama couplings, to form new heterocyclic or aromatic derivatives. --- ### Reactivity and Stability - Reactivity: The molecule is relatively stable under normal conditions but can undergo hydrolysis or degradation in strongly acidic or basic environments. - Photolysis: The UV absorption properties make it sensitive to light, which may be exploited in photochemical reactions or photovoltaic applications. - Thermal Stability: The compound is stable up to its melting point, but decomposition may occur at higher temperatures. --- ### Toxicity and Safety - Toxicity: As with many fluorinated compounds, 4-fluoro-3-(trifluoromethyl)benzamide may exhibit some degree of toxicity, particularly if it accumulates in biological systems. - Handling: Should be handled in a well-ventilated area, with appropriate PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. - Disposal: Proper disposal in accordance with local hazardous waste regulations is essential due to its chemical stability and potential environmental impact. --- ### Conclusion 4-Fluoro-3-(trifluoromethyl)benzamide is a versatile fluorinated compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of fluorine and amide functionalities makes it a valuable intermediate for the development of novel drugs, functional materials, and advanced chemical compounds. Ongoing research continues to explore its reactivity, stability, and utility in various fields, highlighting its significance in modern chemistry and technology. --- ### References - Chemical Databases: PubChem, ChemSpider, and Reaxys. - Synthetic Methods: Suzuki, Ullmann, and direct fluorination protocols. - Pharmaceutical Applications: Drug design literature and patent databases. - Materials Science: Polymer chemistry and functional material synthesis studies. --- Note: This overview is intended for informational and educational purposes. Always consult safety guidelines and regulatory requirements when handling or synthesizing chemical compounds.

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